4-Nitro-DL-phénylalanine hydrate

Vue d'ensemble

Description

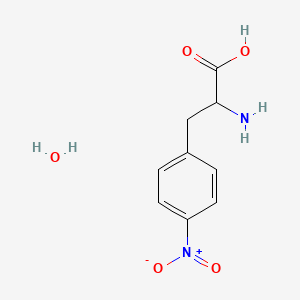

4-Nitro-Dl-Phenylalanine Hydrate: is a synthetic amino acid derivative with the molecular formula C9H10N2O4 · xH2O .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Nitro-DL-phenylalanine hydrate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance drug efficacy and specificity. Research has shown its potential in developing drugs that interact with neurotransmitter systems, making it valuable in treating conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. It helps researchers explore the mechanisms of action of various biomolecules. For example, studies have demonstrated that the nitro group can participate in redox reactions, influencing protein folding and stability .

Case Study: Protein Interaction Studies

A study published in Biochemistry examined how 4-nitro-DL-phenylalanine hydrate affects the binding affinity of certain enzymes to their substrates, revealing insights into enzyme kinetics and regulation mechanisms .

Analytical Chemistry

In analytical chemistry, 4-nitro-DL-phenylalanine hydrate is employed as a standard in chromatographic techniques. Its use facilitates the quantification and analysis of amino acids in complex mixtures, which is critical for quality control in pharmaceutical manufacturing and food safety assessments .

Data Table: Chromatographic Analysis Standards

| Compound | Purpose | Method Used |

|---|---|---|

| 4-Nitro-DL-phenylalanine hydrate | Amino acid quantification | High-performance liquid chromatography (HPLC) |

| L-Phenylalanine | Control standard | HPLC |

| D-Phenylalanine | Control standard | HPLC |

Food Industry Applications

In food science, this compound is studied for its effects on flavor and aroma compounds. Research indicates that nitro-substituted amino acids can influence sensory properties in food products, potentially enhancing flavor profiles and nutritional value .

Case Study: Flavor Enhancement

A study evaluated the impact of 4-nitro-DL-phenylalanine hydrate on the flavor profile of dairy products. Results indicated that its incorporation led to a noticeable improvement in taste perception among consumers .

Material Science

4-Nitro-DL-phenylalanine hydrate is also being investigated for its potential applications in material science. Researchers are exploring its role in developing new materials with enhanced properties, such as polymers that exhibit improved mechanical strength and thermal stability .

Data Table: Material Properties Comparison

| Material Type | Property Improved | Application Area |

|---|---|---|

| Nitro-substituted polymers | Increased tensile strength | Structural materials |

| Conductive polymers | Enhanced electrical conductivity | Electronics |

Mécanisme D'action

Target of Action

The primary target of 4-Nitro-DL-Phenylalanine Hydrate is currently not well-defined in the literature. This compound is a derivative of phenylalanine, an essential amino acid, and may interact with biological systems in a similar manner. The nitro group could potentially alter its interactions and targets .

Mode of Action

As a phenylalanine derivative, it might be involved in protein synthesis, but the presence of the nitro group could modify its interactions with enzymes, receptors, or other proteins .

Biochemical Pathways

The biochemical pathways affected by 4-Nitro-DL-Phenylalanine Hydrate are not well-documented. Given its structural similarity to phenylalanine, it might be involved in the same pathways, such as protein synthesis and metabolism. The nitro group could potentially affect its participation in these pathways .

Pharmacokinetics

As a derivative of phenylalanine, it might share some ADME characteristics with this amino acid .

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as participating in protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitro-DL-Phenylalanine Hydrate. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interactions with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitro-Dl-Phenylalanine Hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the nitration of phenylalanine, followed by purification steps to obtain the desired hydrate form . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the selective nitration of the phenylalanine molecule .

Industrial Production Methods: In an industrial setting, the production of 4-Nitro-Dl-Phenylalanine Hydrate involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-Dl-Phenylalanine Hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

- 4-Nitro-L-Phenylalanine Monohydrate

- 4-Amino-L-Phenylalanine Hydrochloride

- 4-(Trifluoromethyl)-D-Phenylalanine

- D-Homophenylalanine Ethyl Ester Hydrochloride

Comparison: 4-Nitro-Dl-Phenylalanine Hydrate is unique due to its specific nitro substitution on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylalanine derivatives . This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

4-Nitro-Dl-phenylalanine hydrate is a synthetic amino acid derivative that exhibits significant biological activity, particularly in biochemical and pharmacological research. Its unique nitro substituent enhances its interactions with various biological targets, making it a valuable compound in studies related to enzyme inhibition, neurotransmitter systems, and pharmaceutical development.

- Chemical Formula : C₉H₁₀N₂O₄·H₂O

- Molecular Weight : 228.202 g/mol

- CAS Number : 444777-67-7

The biological activity of 4-Nitro-Dl-phenylalanine hydrate can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a substrate analogue for enzymes that utilize phenylalanine, particularly phenylalanine hydroxylase, which is crucial in the metabolism of phenylalanine to tyrosine. Inhibition of this enzyme can provide insights into conditions like phenylketonuria (PKU) .

- Receptor Interaction : The compound has shown affinity for AMPA receptors, which are involved in glutamate signaling in the central nervous system. This interaction suggests potential implications in neuropharmacology .

- Catalytic Properties : 4-Nitro-Dl-phenylalanine hydrate can function as a catalyst in acylation reactions, facilitating the synthesis of various pharmaceuticals .

Biological Applications

4-Nitro-Dl-phenylalanine hydrate has diverse applications across multiple fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas .

- Biochemical Research : The compound is utilized to study protein interactions and enzyme activities, helping elucidate the mechanisms of action for various biomolecules .

- Analytical Chemistry : It is employed as a standard in chromatographic techniques for quantifying amino acids in complex mixtures .

- Material Science : Investigations into its potential applications for developing new materials, particularly polymers with enhanced properties, are ongoing .

Case Study 1: Enzyme Inhibition

In a study exploring the inhibitory effects of 4-Nitro-Dl-phenylalanine on phenylalanine hydroxylase, researchers found that the compound effectively reduced enzyme activity. This finding has implications for understanding metabolic disorders such as PKU and developing potential therapeutic strategies.

Case Study 2: Neuropharmacological Effects

Research examining the interaction of 4-Nitro-Dl-phenylalanine with AMPA receptors revealed that its nitro group plays a critical role in modulating receptor activity. This interaction could inform future drug design for neurological conditions.

Comparative Analysis

The following table summarizes the structural similarities and differences between 4-Nitro-Dl-phenylalanine hydrate and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | Natural amino acid; no nitro group |

| 3-Nitro-L-Tyrosine | C₉H₁₀N₂O₄ | Hydroxyl group present; used in protein studies |

| D-Phenylalanine | C₉H₁₁NO₂ | Enantiomer of L-phenylalanine; no nitro group |

| 4-Nitro-Dl-Phenylalanine Hydrate | C₉H₁₀N₂O₄·H₂O | Nitro substituent enhances biological activity |

Propriétés

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.